N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine
Description
N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine is a chiral propargylamine derivative featuring a 4-ethylphenyl substituent and a methyl group on the amine nitrogen. The stereochemistry at the 2R position may influence its pharmacological properties, as enantiomeric differences often modulate receptor binding or metabolic stability.
Properties
CAS No. |
749808-26-2 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(2R)-1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C15H21N/c1-5-11-16(4)13(3)12-15-9-7-14(6-2)8-10-15/h1,7-10,13H,6,11-12H2,2-4H3/t13-/m1/s1 |
InChI Key |
LDTCAFAHWAILRN-CYBMUJFWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)N(C)CC#C |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)N(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of the ethyl group to the benzeneethanamine backbone.
Dimethylation: Addition of the alpha-dimethyl group.
Propargylation: Incorporation of the 2-propynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a propargylamine backbone with several derivatives, differing in aromatic substituents and stereochemistry. Key comparisons include:
Pharmacological and Metabolic Differences
- MAO Inhibition: F2MPA exhibits poor MAO-A/B inhibition (IC₅₀ > 10 µM) but forms a flavin adduct with MAO-B, akin to deprenyl .
- Metabolism: F2MPA is rapidly hydroxylated in rat microsomes but stable in human systems, indicating species-specific metabolic pathways .
Key Research Findings and Implications
Neurochemical Specificity :
- Substitution of the aromatic ring (e.g., 4-ethyl vs. 4-fluoro) modulates target engagement. The fluorophenyl variant’s use in GABAA imaging suggests the ethylphenyl group may similarly influence receptor binding .
Chiral Effects :
- The R-configuration in the target compound could enhance selectivity for neurological targets over racemic mixtures, as seen in other chiral amines (e.g., deprenyl) .
Limitations :
- Direct data on the target compound’s MAO activity or metabolic stability are absent; inferences rely on structural analogs.
Biological Activity
Overview of N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine
This compound is a synthetic compound that belongs to the class of substituted phenethylamines. These compounds are often studied for their potential pharmacological effects, including stimulant and psychoactive properties.
Chemical Structure and Properties
The compound's structure features a propargyl amine moiety, which is known to influence its interaction with various biological targets. The presence of the ethylphenyl group may enhance lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
1. Stimulant Effects
Many compounds in this class exhibit stimulant properties, primarily by interacting with monoamine transporters, such as:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, resulting in enhanced mood, energy levels, and cognitive functions.
2. Potential Therapeutic Applications
Research into similar compounds has suggested potential applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Obesity (due to appetite suppression)
Case Study 1: Stimulant Profile
A study evaluating substituted phenethylamines showed that compounds with similar structures exhibited significant dopamine reuptake inhibition. This suggests that this compound may also possess similar stimulant effects.
Case Study 2: Neuropharmacological Effects
In vitro studies have indicated that related compounds can modulate neurotransmitter release and receptor activity, contributing to their psychoactive effects. For example, a compound with a similar backbone was shown to increase dopamine levels in rodent models, correlating with increased locomotor activity.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Target Receptor/Transporter | Reference |
|---|---|---|---|
| Compound A | Stimulant | DAT | [Study 1] |
| Compound B | Antidepressant | SERT | [Study 2] |
| N-[...] | Potential Stimulant | DAT/SERT/NET | Current Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
